molecular formula C29H27FN4O2 B2923462 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide CAS No. 1189720-77-1

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2923462
CAS No.: 1189720-77-1
M. Wt: 482.559
InChI Key: JPXFWNUHLWAZAH-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[3,4-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with benzyl, fluorophenyl, and methylphenyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as aminopyrimidines and ketones.

    Introduction of the benzyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using benzyl halides and fluorophenyl halides.

    Acylation reaction: The final step involves the acylation of the pyrido[3,4-d]pyrimidine core with 3-methylphenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating diseases, depending on its biological activity.

    Industry: The compound can be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide depends on its specific interactions with molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.

    Pathways Involved: The compound may affect specific biochemical pathways, leading to changes in cellular processes or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[7-benzyl-2-(4-chlorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
  • 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide lies in its specific substituents, which can influence its chemical properties and biological activities. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain molecular targets or alter its reactivity compared to similar compounds.

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-20-6-5-9-24(16-20)31-27(35)19-34-28(22-10-12-23(30)13-11-22)32-26-18-33(15-14-25(26)29(34)36)17-21-7-3-2-4-8-21/h2-13,16H,14-15,17-19H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXFWNUHLWAZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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